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Compound Name: 3-Methoxytangeretin

Cat. No.: B1649344 Get Quote

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: This document provides a technical overview of 3-Methoxytangeretin. A

comprehensive review of the scientific literature reveals a notable scarcity of specific biological

activity data for this compound. Therefore, this guide synthesizes the available chemical

information for 3-Methoxytangeretin and extrapolates potential therapeutic applications and

mechanisms of action based on data from the broader class of polymethoxyflavones (PMFs)

and the closely related compound, tangeretin. The experimental protocols and signaling

pathways described herein are presented as a foundational framework for future research into

this specific molecule.

Introduction to 3-Methoxytangeretin
3-Methoxytangeretin is a naturally occurring polymethoxyflavone found in citrus peels, such

as from Citrus reticulata[1]. Flavonoids, particularly PMFs, are a class of plant secondary

metabolites renowned for their diverse pharmacological activities, including anti-inflammatory,

neuroprotective, and anti-cancer properties[2]. Structurally, 3-Methoxytangeretin belongs to

the flavone class of compounds, characterized by a 2-phenyl-4H-chromen-4-one backbone[1].

The extensive methoxylation of this molecule is believed to enhance its metabolic stability and

membrane permeability, potentially increasing its bioavailability and therapeutic efficacy

compared to its polyhydroxylated counterparts.
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Despite its presence in natural sources and its promising chemical structure, 3-
Methoxytangeretin remains significantly understudied. This guide aims to bridge the current

knowledge gap by proposing potential therapeutic avenues and providing a detailed

methodological blueprint for its systematic investigation.

Chemical and Physical Properties
A clear understanding of the physicochemical properties of 3-Methoxytangeretin is

fundamental for its investigation in drug discovery and development.

Property Value Source

IUPAC Name
3,5,6,7,8-pentamethoxy-2-(4-

methoxyphenyl)chromen-4-one
PubChem[1]

Synonyms

3,5,6,7,8,4'-

Hexamethoxyflavone, Flavone,

3,4',5,6,7,8-hexamethoxy-

PubChem[1]

CAS Number 34170-18-8 PubChem[1]

Molecular Formula C₂₁H₂₂O₈ PubChem[1]

Molecular Weight 402.4 g/mol PubChem[1]

Potential Therapeutic Application: Oncology
The anti-cancer potential of polymethoxyflavones is well-documented. Structurally similar

compounds, such as tangeretin, have demonstrated selective toxicity against various cancer

cell lines, including breast, prostate, lung, and colon cancer[2]. The proposed mechanisms

include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis[2].

Hypothesized Mechanism of Action: PI3K/Akt Pathway
Inhibition
A central signaling pathway frequently dysregulated in cancer is the Phosphoinositide 3-kinase

(PI3K)/Akt pathway, which governs cell proliferation, survival, and growth. Many flavonoids are

known to exert their anti-cancer effects by inhibiting this pathway. It is hypothesized that 3-
Methoxytangeretin could act as an inhibitor of key kinases within this cascade.
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Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

Quantitative Data from Structurally Related Compounds
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The following table summarizes the cytotoxic activity of tangeretin, a closely related

polymethoxyflavone, against various cancer cell lines. This data serves as a benchmark for

potential efficacy studies of 3-Methoxytangeretin.

Compound Cell Line Cancer Type IC₅₀ Value (µM) Reference

Tangeretin AGS Gastric Cancer 33.57 [3]

Tangeretin PC-3 Prostate Cancer ~25-100 [2]

Tangeretin
Lung Cancer

Cells
Lung Cancer ~25-100 [2]

Proposed Experimental Protocol: In Vitro Cytotoxicity
Assay (MTT Assay)
This protocol outlines a standard procedure to determine the cytotoxic effects of 3-
Methoxytangeretin on a panel of human cancer cell lines.

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast, PC-3 for prostate, A549 for

lung) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10%

Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a

humidified 5% CO₂ incubator.

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per

well and allowed to adhere for 24 hours.

Compound Treatment: A stock solution of 3-Methoxytangeretin is prepared in DMSO. Serial

dilutions are made in culture medium to achieve a range of final concentrations (e.g., 0.1 to

100 µM). The final DMSO concentration in all wells, including vehicle controls, should be

maintained below 0.5%. Cells are treated with the compound for 48-72 hours.

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is

added to each well, and the plate is incubated for an additional 4 hours at 37°C.

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each

well to dissolve the formazan crystals.
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Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated

control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%)

is calculated using non-linear regression analysis with appropriate software (e.g., GraphPad

Prism).

Potential Therapeutic Application: Neuroprotection
Neuroinflammation and oxidative stress are key pathological features of neurodegenerative

diseases such as Alzheimer's and Parkinson's disease[1]. Flavonoids have been shown to

exert neuroprotective effects by mitigating these processes[4][5]. Tangeretin, for example, has

been shown to protect against neuronal damage by reducing oxidative stress and inflammation

in various disease models[1][4].

Hypothesized Mechanism of Action: Anti-
Neuroinflammatory Effects
Microglia, the resident immune cells of the central nervous system, can become over-activated

in disease states, releasing pro-inflammatory cytokines and reactive oxygen species (ROS). It

is hypothesized that 3-Methoxytangeretin may suppress this activation by inhibiting key

inflammatory signaling pathways, such as the NF-κB pathway.
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Caption: Hypothesized inhibition of the NF-κB inflammatory pathway.

Proposed Experimental Protocol: Nitric Oxide (NO)
Inhibition Assay in Macrophages
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This protocol assesses the anti-inflammatory potential of 3-Methoxytangeretin by measuring

its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in

lipopolysaccharide (LPS)-stimulated macrophage cells.

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with

10% FBS and 1% penicillin-streptomycin.

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 × 10⁴ cells per well and

incubated for 24 hours.

Compound Pre-treatment: Cells are pre-treated with various concentrations of 3-
Methoxytangeretin (e.g., 1 to 50 µM) for 1-2 hours.

Inflammatory Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to

induce an inflammatory response. A set of wells is left unstimulated as a negative control.

Nitrite Measurement (Griess Assay): The production of NO is determined by measuring the

accumulation of its stable metabolite, nitrite, in the culture supernatant.

100 µL of cell culture supernatant is transferred to a new 96-well plate.

100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-

naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) is added to each well.

The plate is incubated for 10 minutes at room temperature.

Data Acquisition: The absorbance is measured at 540 nm. A standard curve using sodium

nitrite is generated to quantify the nitrite concentration.

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-only treated

cells. Potential cytotoxicity of the compound at the tested concentrations should be

concurrently evaluated using the MTT assay to ensure that the observed reduction in NO is

not due to cell death.

General Research Workflow
The systematic evaluation of a novel compound like 3-Methoxytangeretin follows a multi-

stage process, from initial screening to in-depth mechanistic studies. The following workflow is
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proposed for its investigation.
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Caption: A proposed general workflow for the preclinical evaluation.

Conclusion and Future Directions
3-Methoxytangeretin is a polymethoxyflavone with a chemical structure suggestive of

significant therapeutic potential. However, it remains a largely uncharacterized molecule in the

scientific literature. The clear and immediate next step is the systematic in vitro screening of
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this compound against a broad panel of cancer cell lines and in assays relevant to

inflammation and neuroprotection.

Future research should focus on:

Executing foundational studies as outlined in this guide to establish a baseline biological

activity profile.

Elucidating specific molecular targets through techniques like cellular thermal shift assays

(CETSA) or affinity chromatography.

Conducting in vivo studies in relevant animal models to assess efficacy, pharmacokinetics,

and safety, should promising in vitro data emerge.

Exploring synergistic combinations with existing chemotherapeutic or anti-inflammatory

drugs.

This technical guide provides the foundational logic and methodological framework necessary

to initiate a comprehensive investigation into the therapeutic applications of 3-
Methoxytangeretin, a promising but currently under-explored natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pubs.rsc.org/en/content/articlelanding/2021/md/d1md00105a
https://pubs.rsc.org/en/content/articlelanding/2021/md/d1md00105a
https://www.benchchem.com/product/b1649344#potential-therapeutic-applications-of-3-methoxytangeretin
https://www.benchchem.com/product/b1649344#potential-therapeutic-applications-of-3-methoxytangeretin
https://www.benchchem.com/product/b1649344#potential-therapeutic-applications-of-3-methoxytangeretin
https://www.benchchem.com/product/b1649344#potential-therapeutic-applications-of-3-methoxytangeretin
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1649344?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1649344?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

